N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide
Description
This compound belongs to the tetrahydroquinoline derivative family, characterized by a bicyclic quinoline scaffold modified with a benzyl-2-oxo substituent at position 1 and a 3-cyclopentylpropanamide group at position 4. The benzyl-2-oxo moiety may enhance hydrogen-bonding interactions, while the cyclopentylpropanamide side chain could influence lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-cyclopentylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-23(14-10-18-6-4-5-7-18)25-21-12-13-22-20(16-21)11-15-24(28)26(22)17-19-8-2-1-3-9-19/h1-3,8-9,12-13,16,18H,4-7,10-11,14-15,17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQIPRFPXRMCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Propanamide Moiety: The propanamide moiety can be synthesized through the reaction of the quinoline derivative with 3-cyclopentylpropanoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the quinoline core, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Hydroxylated quinoline derivatives
Substitution: Alkylated quinoline derivatives
Scientific Research Applications
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Key Compounds for Comparison:
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide () Structural Difference: Benzoyl (C₆H₅CO-) vs. benzyl-2-oxo (C₆H₅CH₂-2-O) substituent at position 1. Safety data highlight its explosive and flammable hazards, suggesting higher reactivity .
Quinolinyl Oxamide Derivative (QOD) () Structural Features: Ethanediamide linker and benzodioxolyl substituents. Activity: Dual inhibitor of FP-2 and FP-3 proteases, but lacks structural data for SAR optimization .
Baxdrostat () Structure: (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide. Molecular Weight: 363.45 g/mol (vs. estimated ~370–380 g/mol for the target compound). Key Difference: Incorporates a tetrahydroisoquinolin moiety, likely altering target specificity compared to the cyclopentylpropanamide chain in the target compound .
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 362.47 g/mol |
| Molecular Formula | C23H26N2O2 |
| LogP | 4.7155 |
| Polar Surface Area | 38.902 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The structure of the compound features a tetrahydroquinoline core, which is known for its diverse biological activities including antimicrobial and anticancer properties.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of tetrahydroquinoline can inhibit various cancer cell lines by interfering with cellular pathways involved in proliferation and apoptosis.
One study demonstrated that a related compound inhibited the growth of breast cancer cells through the induction of apoptosis and cell cycle arrest at the G0/G1 phase . The mechanism is thought to involve the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Similar derivatives have been tested against a range of bacterial strains and fungi. For example, compounds with the tetrahydroquinoline structure have shown effectiveness against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and function .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in key metabolic processes:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell survival or microbial growth.
- Receptor Modulation : It might also modulate receptors involved in cell signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Anticancer Activity
In a controlled laboratory setting, a derivative of this compound was tested on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to untreated controls .
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated an inhibition zone of 15 mm against S. aureus at a concentration of 50 µg/mL, suggesting strong antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
